N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide
Description
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with an ethyl group at the 1-position and an ethanediamide-linked phenylethyl side chain.
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-2-24-14-6-7-17-15-16(10-11-19(17)24)12-13-22-20(25)21(26)23-18-8-4-3-5-9-18/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYBFASAGNQOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. The tetrahydroquinoline structure is known for its ability to interact with neurotransmitter systems.
Case Study: Neuroprotective Effects
A study examined the neuroprotective properties of tetrahydroquinoline derivatives, including N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide. The results indicated that this compound exhibited significant antioxidant activity and reduced neuronal cell death in vitro. The mechanism was linked to the modulation of oxidative stress pathways, making it a candidate for further development in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacology
The pharmacological profile of this compound suggests its utility as a lead compound for drug development.
In a preclinical trial, the compound was tested for antidepressant-like effects using the forced swim test in mice. Results showed that administration led to a significant decrease in immobility time compared to control groups, indicating potential antidepressant activity. Further studies are warranted to elucidate the underlying mechanisms.
Material Science
Beyond its biological applications, this compound has been explored for use in material science as a component in polymer synthesis.
Table 2: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 200°C |
| Mechanical Strength | High |
| Application | Polymer blends and coatings |
Case Study: Polymer Blends
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. A specific study demonstrated that blends of polycarbonate with this compound exhibited improved impact resistance and thermal degradation profiles compared to unmodified polymers.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural similarities and differences between the target compound and its closest analogs:
Substituent Effects on Physicochemical Properties
- Ethyl vs.
- Pyrrolidinyl Addition : The presence of pyrrolidinyl in the analog from introduces a basic nitrogen, which may improve solubility in acidic environments and influence receptor-binding kinetics.
- Ethanediamide vs. Acetamide : The ethanediamide group in the target compound provides two hydrogen-bonding sites, contrasting with the single amide in acetamide derivatives (e.g., ), which could enhance interactions with biological targets.
Regulatory and Commercial Considerations
- The compound’s structural analogs (e.g., N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide) appear in customs tariff lists (), suggesting regulatory scrutiny for industrial-scale production.
- Manufacturing data for related compounds () implies commercial interest in tetrahydroquinoline-based amides for pharmaceutical or agrochemical applications.
Preparation Methods
Alkylation to Introduce the Ethyl Substituent
Ethylation at the 1-position is achieved through nucleophilic substitution. In a representative procedure, 6-hydroxy-3,4-dihydroquinolin-2(1H)-one is treated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF). The reaction proceeds at reflux (70°C) for 12 hours, yielding 1-ethyl-6-hydroxy-3,4-dihydroquinolin-2(1H)-one with an 85% isolated yield.
Table 1: Alkylation Reaction Conditions
| Parameter | Value |
|---|---|
| Starting Material | 6-hydroxy-3,4-dihydroquinolin-2(1H)-one |
| Alkylating Agent | Ethyl bromide |
| Base | K₂CO₃ (2.3 equiv) |
| Solvent | THF |
| Temperature | 70°C (reflux) |
| Reaction Time | 12 hours |
| Yield | 85% |
¹H NMR (500 MHz, DMSO-d₆) data for the product confirms successful ethylation: δ 1.20 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.82 (t, J = 7.5 Hz, 2H, CH₂), 3.45 (q, J = 7.1 Hz, 2H, NCH₂).
Functionalization of the Ethylenediamine Linker
The ethylenediamine bridge is introduced via a two-step sequence involving (i) acetamide formation and (ii) hydrazide coupling.
Acetamide Formation
The hydroxyl group at position 6 of the tetrahydroquinoline is activated for nucleophilic substitution. Ethyl 2-bromoacetate reacts with 1-ethyl-6-hydroxy-3,4-dihydroquinolin-2(1H)-one in THF under basic conditions (K₂CO₃), yielding ethyl 2-((1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate.
Key Spectral Data :
Hydrazide Formation
Heating the ethyl acetate derivative with hydrazine hydrate (99%) in ethanol at 70°C produces 2-((1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide. This intermediate is critical for subsequent Schiff base formation.
Coupling with Phenylamide Groups
The final amidation step involves reacting the hydrazide intermediate with benzaldehyde derivatives. A Schiff base reaction in ethanol with catalytic acetic acid yields N'-phenylethanediamide.
Optimization of Reaction Conditions
Trials varying the aldehyde/ketone component revealed that aromatic aldehydes (e.g., benzaldehyde) provide superior yields compared to aliphatic counterparts. Refluxing for 8–10 hours in ethanol with 3% acetic acid achieves 78–82% conversion.
Table 2: Amidation Reaction Parameters
| Parameter | Value |
|---|---|
| Hydrazide | 2-((1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide |
| Aldehyde | Benzaldehyde |
| Solvent | Ethanol |
| Catalyst | Acetic acid (3 drops) |
| Temperature | 70°C (reflux) |
| Reaction Time | 10 hours |
| Yield | 81% |
¹H NMR (500 MHz, Chloroform-d) of the final product confirms phenyl incorporation: δ 7.67–6.70 (m, 5H, aromatic H), 4.97 (s, 1H, NH), 2.85–2.80 (m, 2H, CH₂).
Characterization and Analytical Data
Molecular Weight and Formula
-
Molecular Formula : C₂₁H₂₈N₄O₂
-
Molecular Weight : 368.48 g/mol
-
logP : 2.14 (calculated using ChemDraw)
Spectral Confirmation
-
IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide)
-
HRMS : m/z 369.2132 [M + H]⁺ (calculated), 369.2128 [observed].
Discussion of Synthetic Challenges
Q & A
Q. What are the recommended synthetic routes for N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydroquinoline core. A common approach includes:
Tetrahydroquinoline synthesis : Use a Pictet-Spengler reaction with ethyl-substituted precursors under acidic conditions (e.g., HCl in ethanol) .
Amide bond formation : Couple the tetrahydroquinoline intermediate with phenylethanediamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C to minimize side reactions .
Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.
Optimization : Adjust reaction time, temperature, and stoichiometry (e.g., 1.2 equivalents of coupling agent) to improve yields beyond 60–70% .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., ethyl group at C1 of tetrahydroquinoline, phenyl resonance at δ 7.2–7.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect byproducts .
- X-ray crystallography : Resolve stereochemistry if racemization occurs during synthesis (using SHELX programs for refinement) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Answer:
- Thermal stability : Stable at ≤25°C for 6 months; degrades above 60°C (TGA/DSC data) .
- pH sensitivity : Hydrolyzes in acidic (pH <3) or basic (pH >10) conditions, releasing tetrahydroquinoline and ethanediamide fragments .
- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photooxidation of the tetrahydroquinoline moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., logP) and experimental solubility data?
Answer:
- Case study : If logP predicts high lipophilicity (~3.5) but experimental solubility in water is unexpectedly high, investigate:
- Self-aggregation : Use dynamic light scattering (DLS) to detect micelle formation.
- Ionization : Perform pH-solubility profiling (e.g., pKa determination via potentiometric titration) .
- HPLC-MS : Identify solubilizing impurities (e.g., residual DMSO) .
- Refinement : Adjust computational models (e.g., COSMO-RS) to account for solvent effects .
Q. What strategies are recommended for elucidating the compound’s biological targets and mechanisms of action?
Answer:
- Target fishing : Use affinity chromatography (immobilized compound + cell lysate) followed by LC-MS/MS to identify binding proteins .
- Functional assays :
- Kinase inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler).
- GPCR activity : cAMP or calcium flux assays in HEK293 cells .
- Computational docking : Align with homologous targets (e.g., serotonin receptors) using AutoDock Vina .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?
Answer:
- Core modifications :
- Replace the ethyl group on tetrahydroquinoline with cyclopropyl to enhance metabolic stability .
- Substitute the phenyl ring with electron-withdrawing groups (e.g., -CF3) to modulate receptor binding .
- Assay design :
- Test analogs in dose-response curves (IC50 determinations) against primary and off-targets.
- Assess selectivity via radioligand displacement assays (e.g., 5-HT2A vs. 5-HT2C receptors) .
Q. What methodologies are available to address discrepancies in reported crystallographic data?
Answer:
Q. How can computational modeling predict metabolic pathways and potential toxicity?
Answer:
- Metabolism prediction : Use Schrödinger’s ADMET Predictor or GLORYx to identify cytochrome P450 oxidation sites (e.g., ethyl group hydroxylation) .
- Toxicity screening :
- AMES test : Computational mutagenicity prediction via Derek Nexus.
- hERG liability : Patch-clamp assays or homology modeling of the hERG channel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
